2-(Tetrahydro-2H-pyran-4-yl)benzoic acid
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Overview
Description
2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with tetrahydropyran. One common method is the hydrogenation of dihydropyran using Raney nickel as a catalyst . This reaction proceeds under mild conditions and results in the formation of the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the benzoic acid moiety, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated benzoic acids or amides.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets. The tetrahydropyran ring can act as a hydrophobic moiety, facilitating the compound’s binding to hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the benzoic acid moiety.
Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and 4-hydroxybenzoic acid, which have different substituents on the benzoic acid ring.
Uniqueness
2-(Tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to the presence of both the tetrahydropyran ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(oxan-4-yl)benzoic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-4-2-1-3-10(11)9-5-7-15-8-6-9/h1-4,9H,5-8H2,(H,13,14) |
InChI Key |
XXLNLEJKVSEVDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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